1-(benzylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide
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Overview
Description
1-PHENYLMETHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a phenylsulfanyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYLMETHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylmethanesulfonyl Group: This step involves the reaction of the piperidine intermediate with phenylmethanesulfonyl chloride under basic conditions to introduce the phenylmethanesulfonyl group.
Attachment of the Phenylsulfanyl Group: The final step involves the reaction of the intermediate with a phenylsulfanyl-containing reagent to introduce the phenylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-PHENYLMETHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenylmethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
1-PHENYLMETHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have potential as a therapeutic agent due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The phenylmethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylmethanesulfonyl-N-{4-[(pyridin-4-yl)methyl]phenyl}piperidine-4-carboxamide
- 1-Phenylmethanesulfonyl-N-{4-[(propan-2-yloxy)phenyl]piperidine-4-carboxamide
Uniqueness
1-PHENYLMETHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both phenylmethanesulfonyl and phenylsulfanyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C26H28N2O3S2 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O3S2/c29-26(27-24-13-11-21(12-14-24)19-32-25-9-5-2-6-10-25)23-15-17-28(18-16-23)33(30,31)20-22-7-3-1-4-8-22/h1-14,23H,15-20H2,(H,27,29) |
InChI Key |
AMNLVIFUPAXYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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